

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid physical properties

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Compound of Interest

Compound Name: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

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An In-depth Technical Guide: Physicochemical Properties of **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**

Abstract

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a bespoke chemical building block with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and for the development of novel pharmacologically active agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing established data, providing reasoned estimations based on structure-property relationships, and outlining the rigorous experimental protocols required for its characterization. This document is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals leveraging this reagent in their work.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a recognized bioisostere of carboxylic acids and a key pharmacophore in several approved therapeutic agents, valued for its ability to form reversible covalent bonds with biological targets.[3]

The specific compound, **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**, is a highly functionalized reagent. The interplay between its three key substituents dictates its overall properties:

- **The Boronic Acid Group:** The primary site of reactivity for cross-coupling and potential biological interactions.
- **The N-Methylsulfamoyl Group:** A strong electron-withdrawing group that significantly lowers the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a key hydrogen bond donor/acceptor site.[3][4]
- **The Ortho-Methyl Group:** Provides steric hindrance that can influence the kinetics of coupling reactions and modulates the electronic environment of the boronic acid.

A precise understanding of the physical properties stemming from this unique architecture is essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the behavior of molecules derived from it.

Core Physicochemical Properties

The effective use of any chemical reagent begins with a thorough characterization of its fundamental physical and chemical properties.

Chemical Identity and Structure

- **IUPAC Name:** [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]
- **CAS Number:** 1152274-62-8[6]
- **Molecular Formula:** C₈H₁₂BNO₄S[5][6]

- Molecular Weight: 229.06 g/mol [6]

Caption: Structure of **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid**.

Quantitative Physicochemical Data

The following table summarizes key physical properties. Where specific experimental data is not publicly available, scientifically reasoned estimates are provided with justification.

Property	Value / Range	Experimental Rationale and Significance
Appearance	White to off-white crystalline powder	This is typical for purified, solid organic compounds lacking extended chromophoric systems. Color variation can indicate the presence of minor impurities.
Melting Point	Not explicitly reported. Estimated: 130-160 °C	The melting point of a solid is indicative of its purity and lattice energy. Related isomers like 4-(methylsulfamoyl)phenylboronic acid melt at 136-140 °C[7]. The presence of strong hydrogen bonding from the boronic acid and sulfonamide groups suggests a relatively high melting point. A sharp range indicates high purity.
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water.	The polar boronic acid and sulfonamide groups facilitate dissolution in polar solvents, which is critical for setting up reactions and performing analyses like NMR. Phenylboronic acid itself has limited water solubility, a trait generally shared by its derivatives unless highly polar groups are present.
pKa	Not explicitly reported. Estimated: 7.5-8.5	The pKa of the boronic acid's B-OH proton is crucial for its reactivity. Phenylboronic acid has a pKa of ~8.8.[8] The

strongly electron-withdrawing N-methylsulfamoyl group is expected to significantly lower this value, making the compound more acidic. Studies on similar sulfonamide-phenylboronic acids show pKa values as low as 7.4.[4] The ortho-methyl group is weakly electron-donating, which may slightly counteract this effect. This acidity facilitates the formation of the reactive boronate species required for Suzuki coupling.

Protocols for Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following are standard, self-validating protocols.

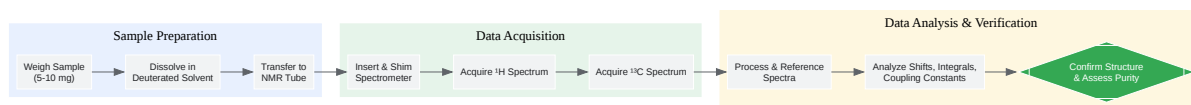
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation in organic chemistry. ^1H and ^{13}C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus. This allows for unambiguous verification of the structure and assessment of purity by identifying signals from impurities.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD) in a 5 mm NMR tube. Ensure complete dissolution.
- **Instrument Calibration:** Use a spectrometer of at least 400 MHz. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.

- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm).
 - Analyze chemical shifts, integration values (which should correspond to the number of protons), and coupling patterns to confirm the aromatic substitution pattern and the presence of the two distinct methyl groups.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).
 - Confirm the presence of the expected number of carbon signals, including the characteristic aromatic signals and the aliphatic methyl carbons.



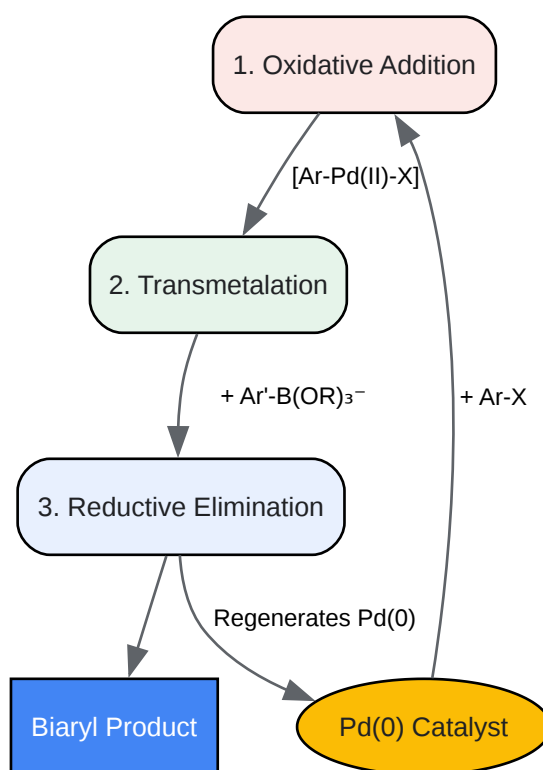
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Caption: Standard workflow for NMR-based compound characterization.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle, transferring its organic fragment to the palladium center, which ultimately leads to the formation of the new C-C bond.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stability, Storage, and Handling

Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic acids.

- **Stability:** Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon prolonged storage or exposure to heat. While often still reactive, the presence of boroxine can complicate stoichiometry.

- **Recommended Storage:** Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is ideal.
- **Handling:** Use standard personal protective equipment (safety glasses, gloves, lab coat). Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.

Conclusion

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a sophisticated synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. The electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while the ortho-methyl group provides steric influence. A thorough understanding and verification of its properties, using the protocols outlined in this guide, are prerequisites for its successful and reproducible application in research and development. This guide provides the foundational knowledge for chemists to confidently and effectively integrate this valuable reagent into their synthetic strategies.

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References

1. researchgate.net [researchgate.net]
2. chemrxiv.org [chemrxiv.org]
3. mdpi.com [mdpi.com]
4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
5. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C₈H₁₂BN₂O₄S) [pubchemlite.lcsb.uni.lu]
6. calpaclab.com [calpaclab.com]
7. chemigran.com [chemigran.com]

- 8. researchgate.net [researchgate.net]
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